molecular formula C12H13NO4 B177212 1-benzylazetidine-3,3-dicarboxylic Acid CAS No. 106014-87-3

1-benzylazetidine-3,3-dicarboxylic Acid

Cat. No.: B177212
CAS No.: 106014-87-3
M. Wt: 235.24 g/mol
InChI Key: CWDWGQLVRSTJCN-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Heterocycles in Contemporary Chemical Research

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" scaffolds in medicinal chemistry and chemical biology. Their inherent ring strain, a consequence of their constrained four-membered ring structure, imparts unique conformational rigidity and reactivity profiles. This makes them valuable components in the design of bioactive molecules and complex organic structures. The azetidine motif can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Functional Importance of Dicarboxylic Acid Functionality in Organic Chemistry

Dicarboxylic acids, organic compounds featuring two carboxylic acid (-COOH) functional groups, are fundamental building blocks in the realm of organic synthesis. The presence of two carboxyl groups provides multiple points for chemical modification, allowing for the construction of a wide array of more complex molecules. They can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, which serve as reactive intermediates in numerous chemical transformations. Furthermore, the dicarboxylic acid moiety can participate in the formation of coordination complexes with metal ions and is a key component in the synthesis of polyesters and polyamides.

Contextualization of 1-Benzylazetidine-3,3-dicarboxylic Acid within Emerging Chemical Space

This compound emerges at the intersection of these two important chemical motifs. It combines the structural rigidity and synthetic potential of the azetidine ring with the versatile reactivity of the dicarboxylic acid functionality. The benzyl (B1604629) group attached to the nitrogen atom provides a lipophilic character and can influence the steric environment around the azetidine ring. The geminal dicarboxylic acid groups at the 3-position offer a unique stereochemical and reactive center, making this compound a highly attractive building block for the synthesis of novel and complex molecular architectures with potential applications in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylazetidine-3,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-10(15)12(11(16)17)7-13(8-12)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDWGQLVRSTJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 1 Benzylazetidine 3,3 Dicarboxylic Acid

Chemical Transformations Involving the Carboxylic Acid Functionalities

The geminal dicarboxylic acid groups are the most reactive sites for many chemical transformations, readily undergoing reactions typical of carboxylic acids to form esters and amides.

Esterification Reactions

The conversion of the carboxylic acid groups of 1-benzylazetidine-3,3-dicarboxylic acid into esters is a fundamental derivatization strategy. Standard esterification methods can be employed, although the geminal nature of the dicarboxylic acids may influence reaction kinetics.

One effective method for esterification, particularly when dealing with sterically hindered or sensitive substrates, is the use of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method, often referred to as the Steglich esterification, proceeds under mild conditions and typically affords high yields by activating the carboxylic acid towards nucleophilic attack by an alcohol, while minimizing the formation of side products. organic-chemistry.org

Another powerful and mild technique for esterification involves the in situ generation of diazoalkanes from N-tert-butyldimethylsilylhydrazones by oxidation with (difluoroiodo)benzene. This approach avoids the isolation of potentially hazardous diazoalkanes and can be applied to a wide range of carboxylic acids to produce the corresponding esters efficiently. researchgate.net

Additionally, for the synthesis of benzyl (B1604629) esters, a rapid and solvent-free method utilizing p-toluenesulfonic acid as a catalyst with a rotary evaporator to remove the water byproduct has been reported for various carboxylic acids and could be applicable here. researchgate.net

Amidation Reactions

The carboxylic acid functionalities can be readily converted to amides through reaction with primary or secondary amines. This transformation is crucial for building more complex molecular architectures and for modulating the biological activity of the parent compound.

Direct amidation of carboxylic acids with amines can be achieved using borate (B1201080) esters, such as B(OCH₂CF₃)₃, which act as effective reagents for this transformation under mild conditions. nih.gov This method is often compatible with a wide range of functional groups and allows for the formation of amides from both primary and secondary amines. nih.gov Another approach involves the use of a reusable heterogeneous niobium(V) oxide (Nb₂O₅) catalyst, which facilitates the direct synthesis of diamides from dicarboxylic acids and amines under reflux conditions. nih.gov

More traditional methods for amide bond formation involve the use of coupling agents, similar to those used in esterification, to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. This two-step process is a common strategy in the synthesis of N-substituted amides. mdpi.com

Modifications of the N-Benzyl Group and Aromatic Substitutions

The N-benzyl group can be modified to influence the steric and electronic properties of the molecule. A key strategy involves the synthesis of analogues with substituted benzyl groups. This is typically achieved by reacting a substituted benzyl halide with the precursor azetidine-3,3-dicarboxylic acid or its esterified form.

A notable example is the synthesis of 1-(substituted benzyl)azetidine-3,3-dicarboxylate derivatives, which have been used as ligands in the preparation of novel oxaliplatin (B1677828) analogues. nih.gov In this work, various methoxy- and methyl-substituted benzyl groups were introduced, demonstrating the feasibility of modifying the aromatic ring of the N-benzyl moiety. nih.gov The general synthetic approach involves the N-alkylation of a suitable azetidine (B1206935) precursor with a substituted benzyl bromide or chloride.

Reactions Pertaining to the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. The nitrogen atom, being a nucleophile, can also participate in various reactions.

While specific ring-opening reactions for this compound have not been extensively detailed in the available literature, the general reactivity of azetidines suggests potential pathways. For instance, treatment with strong acids can lead to protonation of the nitrogen atom, which can facilitate nucleophilic attack at one of the ring carbons, resulting in ring cleavage. researchgate.net The presence of the N-benzyl group can influence the regioselectivity of such ring-opening reactions.

Formation of Metal Complexes and Coordination Chemistry

The dicarboxylate functionality of this compound and its derivatives makes it an excellent ligand for the formation of metal complexes. The two carboxylate groups can chelate to a metal center, forming stable coordination compounds.

A significant application in this area is the synthesis of platinum-based anticancer agents. A series of oxaliplatin derivatives have been synthesized using 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups. nih.gov These complexes feature a platinum(II) center coordinated to a diamine carrier ligand and the dicarboxylate ligand derived from this compound. nih.gov The nature of the substitution on the benzyl ring was found to influence the in vitro cytotoxic activity of these platinum complexes. nih.gov

The general ability of dicarboxylic acids to act as bridging or chelating ligands suggests that this compound could form complexes with a variety of other transition metals, such as copper(II), which is known to form coordination polymers with dicarboxylic acids. mdpi.com The specific coordination mode would likely depend on the metal ion, the reaction conditions, and the steric and electronic properties of the N-benzyl group.

Evaluation of Cytotoxic Activity in In Vitro Cellular Models

There is no available research data on the cytotoxic effects of this compound or its derivatives against any cancer cell lines or other in vitro cellular models.

Mechanistic Investigations of Biological Interactions, e.g., DNA Cleavage

No studies have been published that investigate the mechanistic underpinnings of how this compound or its derivatives might interact with biological targets. This includes a lack of information on any potential DNA cleavage activity.

Structure-Activity Relationship (SAR) Analysis in Preclinical Biological Assays

Without any biological activity data, no structure-activity relationship (SAR) analyses for this compound derivatives have been conducted or reported.

Broader Biological Activity Spectrum of Azetidine Dicarboxylic Acids

While other azetidine dicarboxylic acid derivatives have been explored for various biological activities, such as gametocidal effects and as GABA uptake inhibitors, this information is not specific to the this compound structure. researchgate.net The broader class of azetidines has shown diverse pharmacological potential, including anticancer and antimicrobial activities, but these findings are not directly applicable to the specific compound . nih.govmedwinpublishers.com

Conclusion

Strategic Applications in Preclinical Medicinal Chemistry

Utility as Versatile Synthetic Intermediates for Advanced Pharmaceutical Compounds

1-Benzylazetidine-3,3-dicarboxylic acid and its derivatives are key intermediates in the synthesis of a variety of more complex molecules with potential therapeutic applications. The azetidine (B1206935) ring system is a component of several biologically active compounds.

For instance, derivatives of this compound have been used in the synthesis of novel oxaliplatin (B1677828) analogues. nih.gov In one study, a series of oxaliplatin derivatives were synthesized using 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups. nih.gov These new platinum complexes, particularly those with an isopropyl substituent, demonstrated significant in vitro activity against human breast and non-small-cell lung cancer cell lines, with one compound showing cytotoxicity comparable to the established drug oxaliplatin. nih.gov This highlights the role of the 1-benzylazetidine-3,3-dicarboxylate moiety in modulating the biological activity of the final platinum complex. nih.gov

Furthermore, the related compound, 1-benzhydrylazetidine-3-carboxylic acid, is noted as a key intermediate in the development of novel analgesics and anti-inflammatory drugs. chemimpex.com This underscores the broader utility of the azetidine scaffold in constructing diverse pharmaceutical agents. The structural motif is also central to the synthesis of baricitinib, a Janus kinase (JAK) inhibitor, where azetidine-based intermediates are crucial. scienceopen.com

Application as Privileged Scaffolds for Novel Therapeutic Agents

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the design of new drugs. The rigid nature of the azetidine ring in this compound helps to pre-organize the appended functional groups in a specific spatial orientation, which can lead to enhanced binding with biological targets.

This principle is exemplified by the use of the related bispidine scaffold, which contains a bicyclic system that can be considered an elaboration of the azetidine concept. researchgate.net Bispidine derivatives have shown a wide range of biological activities, acting on ion channels, G-protein coupled receptors, and enzymes. researchgate.net The ability of such rigid scaffolds to be readily functionalized allows for the creation of diverse libraries of compounds for screening against various therapeutic targets. researchgate.net

In the context of this compound, its derivatives have been explored as potential anticancer agents. A series of palladium (II) complexes incorporating 1-(substituted benzyl) azetidine-3,3-dicarboxylates were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. nih.gov One of the most potent compounds from this series, featuring a 3-methoxybenzyl group, exhibited cytotoxicity comparable to or better than the established anticancer drug carboplatin (B1684641) against all tested cell lines. nih.gov This demonstrates the potential of the 1-benzylazetidine-3,3-dicarboxylate scaffold to generate novel and effective therapeutic agents.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The development of such probes often relies on scaffolds that can be readily modified to incorporate reporter tags or reactive groups without losing their binding affinity for the target of interest. The this compound framework, with its versatile handles for chemical modification, is well-suited for this purpose.

While direct examples of this compound being used as a chemical probe are not extensively documented, the underlying principles of its application as a scaffold lend themselves to this area. For instance, the ability to synthesize derivatives with varying substituents on the benzyl (B1604629) ring allows for the fine-tuning of properties such as cell permeability and target selectivity, which are crucial for effective chemical probes. The dicarboxylic acid groups can be used to attach fluorophores, biotin (B1667282) tags, or photo-crosslinkers to enable visualization and identification of biological targets.

Contribution to Ligand Design and Target Engagement Studies

The design of ligands with high affinity and selectivity for a specific biological target is a cornerstone of modern drug discovery. The rigid conformation of the azetidine ring in this compound can be advantageous in ligand design by reducing the entropic penalty upon binding to a target.

In silico modeling and computational studies play a significant role in modern ligand design. rsc.org The defined structure of this compound allows for more accurate predictions of its binding mode to a target protein. This was demonstrated in a study on new 1,8-naphthyridine-3-carboxylic acid derivatives, where molecular docking was used to understand their interactions with the H1 receptor. rsc.orgresearchgate.net

Furthermore, derivatives of this compound have been used to probe the interactions between small molecules and DNA. In the study of novel oxaliplatin derivatives, agarose (B213101) gel electrophoresis was used to investigate the DNA-cleavage ability of a lead compound. nih.gov The results indicated a different mode of DNA distortion compared to oxaliplatin, highlighting how modifications to the leaving group, in this case, a derivative of this compound, can influence the mechanism of action at the molecular level. nih.gov This type of study is crucial for understanding target engagement and for the rational design of new drugs with improved efficacy and reduced side effects.

Emerging Research Perspectives and Future Avenues

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 1-benzylazetidine-3,3-dicarboxylic acid is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous substances and energy consumption. While specific green synthesis routes for this exact compound are not extensively detailed in current literature, future innovations are likely to follow key principles seen in the synthesis of other dicarboxylic acids and heterocyclic compounds.

Potential green approaches include:

Enzyme-Mediated Synthesis : Utilizing enzymes as catalysts offers high specificity and mild reaction conditions, reducing the need for harsh chemicals and protecting groups. chemscene.com

Electrochemical Methods : Recent advancements in electrochemistry allow for the production of dicarboxylic acids using electricity and oxygen, eliminating the need for heavy metals and strong acids and preventing the release of harmful byproducts like nitrogen oxides. uni-mainz.de

Solvent-Free and Eco-Friendly Solvents : Shifting away from hazardous organic solvents towards water or solvent-free reaction conditions is a core tenet of green chemistry. wjpmr.comnih.gov Research on similar heterocyclic syntheses has shown that using catalysts like zinc acetate (B1210297) or erbium triflate under solvent-free or microwave-assisted conditions can lead to high yields with simplified workup procedures. chemmethod.commdpi.com These methodologies represent promising avenues for the sustainable production of this compound and its derivatives.

Advanced Computational and In Silico Studies, including Molecular Modeling

In silico tools are indispensable for modern drug discovery, allowing researchers to predict the physicochemical and pharmacokinetic properties of molecules before committing to laborious and expensive laboratory synthesis. For this compound, computational analysis provides valuable insights into its potential as a drug scaffold. These studies help in prioritizing structures for synthesis and screening. rsc.org Molecular dynamics simulations and other computational methods can further explore how derivatives might interact with biological targets. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

Property Value Significance in Drug Discovery
Molecular Formula C₁₂H₁₃NO₄ Defines the elemental composition of the compound. chemscene.com
Molecular Weight 235.24 g/mol Influences absorption and diffusion; falls within typical range for small molecule drugs. chemscene.com
Topological Polar Surface Area (TPSA) 77.84 Ų Predicts cell permeability. A TPSA of <140 Ų is generally associated with good oral bioavailability. chemscene.com
LogP (Octanol-Water Partition Coefficient) 0.6578 Measures lipophilicity, which affects solubility, permeability, and metabolic stability. chemscene.com
Hydrogen Bond Acceptors 3 The number of atoms that can accept a hydrogen bond; influences binding affinity and solubility. chemscene.com
Hydrogen Bond Donors 2 The number of atoms that can donate a hydrogen bond; influences binding and solubility. chemscene.com

| Rotatable Bonds | 4 | Relates to molecular flexibility, which can impact receptor binding and bioavailability. chemscene.com |

This data is computationally generated and provides a theoretical profile of the molecule.

Exploration of Novel Preclinical Therapeutic Targets and Mechanisms

The primary preclinical application explored for this compound is as a component of novel anti-cancer agents. Research has focused on incorporating the 1-(substituted benzyl)azetidine-3,3-dicarboxylate anion as a "leaving group" in new platinum-based drug candidates designed as derivatives of oxaliplatin (B1677828). nih.gov

In a key study, a series of these derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines. nih.gov The findings revealed that these novel complexes exhibited significant in-vitro activity against MCF-7 human breast carcinoma and A549 human non-small-cell lung cancer lines. nih.gov One of the lead complexes demonstrated cytotoxicity comparable to that of the established drug oxaliplatin. nih.gov

Crucially, the mechanism of action appears to be distinct from that of oxaliplatin. Agarose (B213101) gel electrophoresis studies showed that the derivative distorts DNA in a different manner, suggesting it could be effective against tumors that have developed resistance to existing platinum-based therapies. nih.gov The primary molecular target in this context is DNA, with the azetidine (B1206935) derivative playing a critical role in the delivery and interaction of the platinum agent. nih.gov

Design and Synthesis of Multi-functional Derivatives

The design of multi-functional derivatives is a strategic approach in medicinal chemistry to create compounds with enhanced efficacy or novel mechanisms of action. The this compound scaffold is an excellent starting point for such endeavors.

The most prominent examples are the aforementioned oxaliplatin derivatives. nih.gov In this design:

The 1-(substituted benzyl)azetidine-3,3-dicarboxylate component serves as the leaving group, which is displaced upon the drug's interaction with its biological target. Its structure can be modified to fine-tune the drug's reactivity and solubility.

The platinum core is the cytotoxic agent, responsible for binding to and damaging cancer cell DNA.

A carrier ligand , such as (1R,2R)-N¹-alkyl-1,2-cyclohexane-1,2-diamine, modulates the compound's stability and activity. nih.gov

By systematically altering the substituents on the benzyl (B1604629) ring of the azetidine dicarboxylate, researchers were able to synthesize a series of related compounds and study how these changes affected their anti-tumor activity. nih.gov This modular approach allows for the rational design of derivatives with potentially superior therapeutic profiles.

Integration into High-Throughput Screening Libraries for Preclinical Discovery

High-Throughput Screening (HTS) allows for the rapid testing of vast numbers of compounds against a biological target to identify "hits." Chemical libraries for HTS are curated to be structurally diverse and contain molecules with drug-like properties, often adhering to guidelines like Lipinski's Rule of Five. ku.edu

While there is no specific evidence of this compound being in a particular HTS library, its characteristics make it an ideal candidate for inclusion as a core scaffold. Its rigid, three-dimensional structure is a desirable feature for building libraries with high chemical diversity. ku.edu As a building block, it can be readily modified at its carboxylic acid and benzyl group positions to generate a large library of derivatives. semanticscholar.org Such a library could then be screened against a wide array of targets, such as enzymes or receptors, to discover novel lead compounds for various diseases. nih.gov The integration of scaffolds like this into HTS libraries is a fundamental step in modern preclinical drug discovery, enabling the exploration of new chemical space to find starting points for new medicines. ku.edusemanticscholar.org

Q & A

Q. What are the established synthetic routes for 1-benzylazetidine-3,3-dicarboxylic acid, and what are their key optimization parameters?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Azetidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives under basic conditions, followed by benzylation.
  • Dicarboxylation : Introduction of carboxylic acid groups via hydrolysis of nitrile intermediates or oxidation of alcohol precursors using KMnO₄ or RuO₄ .
    Key Parameters :
  • Catalyst Selection : Transition metals (e.g., Pd/C) for hydrogenation steps.
  • Temperature Control : Maintain ≤60°C to prevent decarboxylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. Table 1: Example Synthetic Routes for Azetidine Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationNaH, THF, 0°C65-70
BenzylationBnBr, K₂CO₃, DMF80
OxidationKMnO₄, H₂O, 50°C55

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?

Methodological Answer:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-97 for least-squares refinement, with anisotropic displacement parameters for non-H atoms .
    Key Observations :
  • Bond Angles : Azetidine ring angles (e.g., C-N-C ≈ 90°) and carboxylate group planarity (O-C-O ≈ 124°) .
  • Torsional Strain : Benzyl substituents may introduce steric hindrance, analyzed using Mercury software .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

Methodological Answer:

  • NMR :
    • ¹H NMR : Azetidine protons appear as multiplet δ 3.2–3.8 ppm; benzyl aromatic protons at δ 7.2–7.5 ppm .
    • ¹³C NMR : Carboxylic carbons at δ 170–175 ppm; azetidine carbons at δ 45–60 ppm .
  • FT-IR : Strong C=O stretches at 1680–1720 cm⁻¹; O-H (carboxylic acid) at 2500–3300 cm⁻¹ .
  • Mass Spectrometry : ESI-MS expected m/z 265 [M+H]⁺, with fragmentation patterns confirming the benzyl group loss .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

  • Validation Workflow :
    • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level.
    • Experimental Benchmarking : Compare calculated vs. observed NMR/IR spectra .
    • Solvent Effects : Use COSMO-RS to model solvent interactions if discrepancies arise in polar media .
  • Case Study : Discrepancies in pKa values (predicted vs. potentiometric titration) may require adjusting dielectric constant parameters in simulations .

Q. What strategies are recommended for incorporating this compound into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • Linker Design : Utilize carboxylate groups to coordinate metal nodes (e.g., Zn²⁺, Cu²⁺) via solvothermal synthesis .
  • Porosity Optimization : Adjust synthetic conditions (e.g., 120°C, 24 hr) to enhance surface area (>1000 m²/g) .
  • Functionalization : Post-synthetic modification (PSM) with amine groups to tune MOF acidity .
    Table 2: MOF Performance Metrics
Metal NodeBET Surface Area (m²/g)Catalytic Activity (TOF)Reference
Zn⁴⁺1200450 h⁻¹
Cu²⁺950320 h⁻¹

Q. What experimental approaches can validate the compound's potential as a neurotransmitter analog in neuropharmacology studies?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Radioligand competition assays (³H-glutamate displacement) to assess affinity for NMDA receptors .
    • Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure ion channel modulation .
  • In Vivo Models :
    • Behavioral Studies : Morris water maze tests in rodents to evaluate cognitive effects .
  • Safety Profiling : Acute toxicity studies (LD₅₀) and genotoxicity screening (Ames test) per OECD guidelines .

Q. Safety and Handling Considerations

  • Storage : Keep under inert gas (N₂) at –20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves and fume hoods during synthesis due to potential irritancy .

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